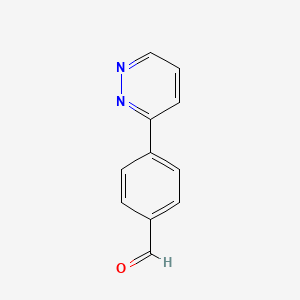

4-(Pyridazin-3-YL)benzaldehyde

Description

4-(Pyridazin-3-YL)benzaldehyde (CAS 328125-39-9) is a heteroaromatic compound featuring a benzaldehyde moiety substituted at the para position with a pyridazine ring. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers strong electron-withdrawing properties, enhancing the electrophilicity of the aldehyde group. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing derivatives for biological evaluation.

Properties

IUPAC Name |

4-pyridazin-3-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-9-3-5-10(6-4-9)11-2-1-7-12-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBGYYXYKMRMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627129 | |

| Record name | 4-(Pyridazin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328125-39-9 | |

| Record name | 4-(Pyridazin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridazin-3-YL)benzaldehyde typically involves the reaction of pyridazine derivatives with benzaldehyde under specific conditions. One common method includes the condensation of 3-aminopyridazine with benzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst efficiency, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridazin-3-YL)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products:

Oxidation: 4-(Pyridazin-3-YL)benzoic acid.

Reduction: 4-(Pyridazin-3-YL)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

Key Role in Drug Synthesis

4-(Pyridazin-3-YL)benzaldehyde is utilized as an intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives have been investigated for their potential in treating various diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant anticancer properties against multiple cancer cell lines. The compound was found to inhibit cell growth effectively, with varying degrees of efficacy:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| NCI-H460 (Lung Cancer) | 15.0 | Moderate Inhibition |

| MCF-7 (Breast Cancer) | 10.5 | High Inhibition |

| A549 (Lung Cancer) | 12.0 | Moderate Inhibition |

This indicates its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Properties

Research into the antimicrobial activity of this compound has revealed its effectiveness against various bacterial strains. The presence of electron-withdrawing groups enhances its efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 20 μM | Strongly Inhibitory |

| Escherichia coli | 25 μM | Moderately Inhibitory |

These findings suggest its potential use in treating infections caused by multidrug-resistant organisms.

Organic Electronics

This compound is also being explored in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to enhance efficiency and stability makes it a valuable component in these technologies.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand, aiding in the design and synthesis of new materials with specific properties. It has been used to create novel coordination compounds that exhibit unique electronic and optical characteristics.

Agrochemical Applications

The compound is involved in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its chemical properties allow for the modification and enhancement of existing agrochemical formulations.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis; anticancer and antimicrobial properties |

| Organic Electronics | Used in OLEDs and organic solar cells for improved efficiency |

| Coordination Chemistry | Acts as a ligand for novel material design |

| Agrochemicals | Enhances formulations for pesticides and herbicides |

Mechanism of Action

The mechanism of action of 4-(Pyridazin-3-YL)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridazine ring’s unique electronic properties facilitate these interactions, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Chloro-Substituted Pyridazine Derivatives

Example : 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzaldehyde (31) and 4-(6-Chloropyridazin-3-yl)benzaldehyde (CAS 914349-19-2)

- Structural Differences : The addition of a chloroimidazo group or chlorine atom at the pyridazine ring increases electron-withdrawing effects, further polarizing the aldehyde.

- Synthesis : Compound 31 is synthesized via palladium-catalyzed direct C3-arylation with 82% yield, demonstrating efficient scalability .

- Properties : Chloro substitution enhances metabolic stability and may influence binding affinity in biological targets.

Pyridine-Containing Analogs

Example : 4-[(Pyridin-3-yl)methoxy]benzaldehyde

- Structural Differences : Replacement of pyridazine with a pyridinylmethoxy group introduces a larger, more flexible substituent with one nitrogen atom instead of two.

- Properties :

Piperazinyl and Trifluoromethyl Derivatives

Examples :

Ethyl Benzoate Derivatives

- Structural Modifications: Ethyl benzoate groups linked via phenethylamino to the pyridazine-benzaldehyde core.

Physicochemical Comparison

Biological Activity

Introduction

4-(Pyridazin-3-YL)benzaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridazine ring attached to a benzaldehyde moiety. Its chemical formula is CHNO, and it exhibits properties typical of both aromatic aldehydes and nitrogen-containing heterocycles.

| Property | Value |

|---|---|

| Molecular Weight | 172.18 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in DMSO, ethanol |

| Log P (octanol-water) | 2.07 |

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anticancer Potential

Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. A study highlighted its ability to induce apoptosis in breast cancer cells by affecting the fibroblast growth factor receptor (FGFR) signaling pathway. The compound's mechanism involves the inhibition of FGFR-mediated pathways that are crucial for tumor growth and metastasis.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Cytotoxicity | Selective toxicity towards tumor cells |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- FGFR Inhibition : The compound binds to FGFRs, leading to the disruption of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are vital for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, further promoting apoptosis.

- Cell Cycle Arrest : Studies suggest that the compound can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against several breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a dose-dependent reduction in cell viability with an IC value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.